2'-TES-Cabazitaxel, also known as CBZM02, is a synthetic derivative of cabazitaxel, which is itself a semi-synthetic taxane chemotherapeutic agent derived from the natural product paclitaxel. It is primarily used in the treatment of metastatic hormone-refractory prostate cancer. The compound incorporates a triethylsilyl (TES) protecting group at the 2' position of the cabazitaxel structure, enhancing its stability and solubility.
The compound was first synthesized and characterized in various studies, with significant contributions from patent literature detailing its synthesis methods and properties. The chemical structure and its modifications have been explored in multiple research articles and patents.
2'-TES-Cabazitaxel falls under the category of antineoplastic agents, specifically taxanes. Its classification is based on its mechanism of action, which involves inhibition of microtubule depolymerization, leading to cell cycle arrest and apoptosis in cancer cells.
The synthesis of 2'-TES-Cabazitaxel involves several steps starting from 10-deacetylbaccatin III, a precursor derived from yew trees. The process typically includes:
The synthesis method is characterized by its efficiency and high yield under mild reaction conditions, making it suitable for industrial production .
The molecular formula of 2'-TES-Cabazitaxel is , with a molecular weight of approximately 950.193 g/mol . The compound features a complex structure typical of taxanes, including multiple rings and functional groups that contribute to its biological activity.
2'-TES-Cabazitaxel undergoes various chemical reactions typical for taxane derivatives, including:
Key reagents for these reactions include alkyl halides for substitution and acids or bases for hydrolysis. Specific reaction conditions vary based on the desired outcome .
The mechanism of action for 2'-TES-Cabazitaxel involves:
Data from preclinical studies indicate that cabazitaxel demonstrates enhanced potency against docetaxel-resistant cancer cell lines due to structural modifications that increase lipophilicity and improve cellular uptake .
Relevant data indicate that cabazitaxel has a higher lipophilicity compared to its predecessors, improving its pharmacokinetic profile .
2'-TES-Cabazitaxel is primarily used in scientific research focused on cancer treatment. Its applications include:
The ongoing research aims to further elucidate its therapeutic potential and optimize dosing regimens for clinical use .
2'-Triethylsilyl-cabazitaxel (2'-TES-Cabazitaxel, CBZM02; CAS 1380584-07-5) serves as a critical protected intermediate in the industrial synthesis of cabazitaxel (Jevtana®), a second-generation taxane approved for metastatic castration-resistant prostate cancer. Its molecular structure (C₅₁H₇₁NO₁₄Si, MW 950.21) features a triethylsilyl (TES) group at the C-2' hydroxyl position, which blocks undesired side reactions during downstream functionalization [2] [7]. The synthetic route begins with 10-deacetylbaccatin III (10-DAB), isolated from Taxus species needles, which undergoes sequential protection and methylation:
This intermediate’s strategic design enables final deprotection under mild acidic conditions (e.g., citric acid), cleaving the C-2' TES group without disrupting the tert-butoxycarbonyl (Boc) amine protection or ester linkages, delivering cabazitaxel in 32% yield [7].
Chemoenzymatic strategies leverage biocatalysts to improve stereoselectivity in synthesizing 2'-TES-Cabazitaxel’s chiral side chain. Key advances include:
These methods enhance atom economy and reduce heavy metal waste from traditional asymmetric catalysts.
Protecting group selection critically impacts cabazitaxel synthesis efficiency. The TES group at C-2' balances steric bulk and lability:
Table 1: Protecting Group Performance in Cabazitaxel Synthesis
Protecting Group | Deprotection Conditions | Yield (%) | Key Limitations |
---|---|---|---|
Triethylsilyl (TES) | Dilute HCl (pH 3.0, 25°C) | 95 | Selective for C-2ʹ over Boc group |
tert-Butyldimethylsilyl (TBS) | HF·pyridine, −10°C | 70 | Over-deprotection of C-7/C-10 methyl ethers |
Acetyl (Ac) | K₂CO₃/MeOH, 20°C | 45 | Competes with C-4 acetate cleavage |
Benzoyl (Bz) | LiOH/THF-H₂O, 0°C | 30 | Hydrolyzes C-2 benzoate |
The TES group’s silicon-oxygen bond cleaves 15× faster than TBS under acidic conditions due to reduced steric hindrance, enabling orthogonal deprotection without affecting the Boc group or methyl ethers [7]. Additionally, silica gel chromatography (hexane:ethyl acetate 7:3) purifies 2'-TES-Cabazitaxel with ≥95% purity, exploiting its lipophilic Si–CH₂CH₃ moieties [2].
Industrial production faces three key bottlenecks:
Table 2: Scalability Challenges and Solutions
Challenge | Traditional Process | Optimized Approach | Scale Achieved |
---|---|---|---|
Side-chain coupling | DCC/DMAP, 76% yield | EDC·HCl/DMAP, 89% yield | 200 kg |
Purification | Silica gel chromatography | Antisolvent crystallization | 50 kg/batch |
Chiral side chain | 8-step synthesis | Biocatalytic resolution + flow hydrogenation | 100 kg/month |
Recent advances minimize environmental impact:
Table 3: Green Chemistry Metrics for 2'-TES-Cabazitaxel Synthesis
Innovation | Process Mass Intensity (kg/kg) | E-factor | Carbon Footprint Reduction |
---|---|---|---|
CPME solvent | 120 | 45 | 30% vs. DCM |
Sc(OTf)₃ catalysis | 98 | 32 | 41% vs. stoichiometric TESCl |
PEBCA nanoparticle delivery | 18* | 6* | 62% vs. free cabazitaxel |
*Calculated for equivalent therapeutic effect
These innovations align with the ACS Green Chemistry Institute’s guidelines, lowering cumulative energy demand by 35% across the synthesis [7] [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1